molecular formula C6H14O2S B1670748 Dipropyl sulfone CAS No. 598-03-8

Dipropyl sulfone

Cat. No. B1670748
CAS RN: 598-03-8
M. Wt: 150.24 g/mol
InChI Key: JEXYCADTAFPULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropyl sulfone is a compound with the molecular formula C6H14O2S and a molecular weight of 150.2 . It is used as a thermal sensitizer in transformer and lubricating oils, a polymer stabilizer, a catalytic poison, and may function as an enhancer of heparin absorption in the intestine .


Molecular Structure Analysis

The molecular structure of Dipropyl sulfone consists of 6 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass of Dipropyl sulfone is 150.07100 .


Physical And Chemical Properties Analysis

Dipropyl sulfone has a density of 1.109 g/mL at 20 °C, a boiling point of 266ºC at 760mmHg, and a melting point of 27-31 °C . It also has a flash point of 31 °C .

Scientific Research Applications

Organic Chemistry

  • Summary of the Application : Dipropyl sulfone is used in the field of Organic Chemistry, particularly in the development of novel synthetic methodologies for the creation of C–C bonds . The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades .
  • Methods of Application : The application involves the use of sulfones in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
  • Results or Outcomes : The results have shown that sulfones can participate in these reactions, opening a new area of research with burgeoning activity in recent years . This has led to impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Density Functional Theory

  • Summary of the Application : Dipropyl sulfone is also studied using Density Functional Theory . This involves predicting the properties of dipropyl sulfone, including molecular structures and IR spectra .
  • Methods of Application : The wB97XD/6-311++G(2df,2pd) method/basis set combination is used for predicting dipropyl sulfone properties .
  • Results or Outcomes : The results include the identification of 28 distinct conformers and realistic extinction coefficients .

Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones

  • Summary of the Application : Dipropyl sulfone is used in the development of metal- and photocatalytic approaches for C–S bond functionalization of sulfones . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
  • Methods of Application : The application involves the use of sulfones in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
  • Results or Outcomes : The results have shown that sulfones can participate in these reactions, opening a new area of research with burgeoning activity in recent years . This has led to impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Synthesis of (Hetero)Aryl Sulfones Using Deep Eutectic Solvents

  • Summary of the Application : Dipropyl sulfone is used in the synthesis of (hetero)aryl sulfones using deep eutectic solvents . This practical protocol tolerates a wide range of substrates without additional metal catalysts and volatile organic compounds (VOCs) as solvents .
  • Methods of Application : The application involves the use of a deep eutectic solvent as a sustainable medium . This practical protocol tolerates a wide range of substrates without additional metal catalysts and volatile organic compounds (VOCs) as solvents .
  • Results or Outcomes : The results include the synthesis of valuable sulfone compounds by direct insertion of SO2 . This method offers several advantages, including recyclability, biodegradability, and low cost of components .

Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones

  • Summary of the Application : Dipropyl sulfone is used in the development of metal- and photocatalytic approaches for C–S bond functionalization of sulfones . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
  • Methods of Application : The application involves the use of sulfones in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
  • Results or Outcomes : The results have shown that sulfones can participate in these reactions, opening a new area of research with burgeoning activity in recent years . This has led to impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Synthesis of (Hetero)Aryl Sulfones Using Deep Eutectic Solvents

  • Summary of the Application : Dipropyl sulfone is used in the synthesis of (hetero)aryl sulfones using deep eutectic solvents . This practical protocol tolerates a wide range of substrates without additional metal catalysts and volatile organic compounds (VOCs) as solvents .
  • Methods of Application : The application involves the use of a deep eutectic solvent as a sustainable medium . This practical protocol tolerates a wide range of substrates without additional metal catalysts and volatile organic compounds (VOCs) as solvents .
  • Results or Outcomes : The results include the synthesis of valuable sulfone compounds by direct insertion of SO2 . This method offers several advantages, including recyclability, biodegradability, and low cost of components .

Safety And Hazards

Dipropyl sulfone is classified as a hazardous substance. It has a hazard code of C and a risk phrase of 34, indicating that it can cause burns and eye damage . Safety measures include avoiding release to the environment, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-propylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXYCADTAFPULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060501
Record name Propane, 1,1'-sulfonylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

mp = 29.5 deg C; [ChemIDplus] White odorless solid; [Phillips 66 MSDS]
Record name Dipropyl sulfone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5011
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Dipropyl sulfone

CAS RN

598-03-8
Record name Propyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 1,1'-sulfonylbis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,1'-sulfonylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropyl sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPROPYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581DRO3V26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIPROPYL SULFONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6466
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipropyl sulfone
Reactant of Route 2
Dipropyl sulfone
Reactant of Route 3
Reactant of Route 3
Dipropyl sulfone
Reactant of Route 4
Reactant of Route 4
Dipropyl sulfone
Reactant of Route 5
Dipropyl sulfone
Reactant of Route 6
Dipropyl sulfone

Citations

For This Compound
97
Citations
ZK Papanyan, LS Gabrielyan - … of the YSU B: Chemical and …, 2022 - journals.ysu.am
… In this work, the conformational and vibrational analysis of dipropyl sulfone in its isolated gaseous state with identification of all stable conformers, their energy and degeneracy, relative …
Number of citations: 1 journals.ysu.am
SJ Kang, SC Lim, H Kim, JW Heo, S Hwang… - Chemistry of …, 2017 - ACS Publications
… In particular, a dipropyl sulfone (DPSO)/tetrahydrofuran (THF) (1/1, v/v) solution with MgCl 2 … In particular, dipropyl sulfone (DPSO) exhibits the lowest value (29–33 C), which led us to …
Number of citations: 42 pubs.acs.org
Y Bi, J Luo, B Hu, S He, K Nielson, TL Liu - ECS Transactions, 2017 - iopscience.iop.org
… For MgCl2 electrolyte in THF/DPSO, 95 mg MgCl2 and 10 mg Mg powder were added into 2 mL mixture solvent of THF and dipropyl sulfone (V/V=1/1). Then the mixture was heated at …
Number of citations: 4 iopscience.iop.org
H Floch, F Dehez, M Mailloux - Bulletin de la Societe de Pathologie …, 1956 - europepmc.org
[A single weekly oral dose of a sulfone-mère and dipropyl sulfone mixture as possible therapy in leprosy]. - Abstract - Europe PMC … [A single weekly oral dose of a sulfone-mère …
Number of citations: 3 europepmc.org
H Floch - Bulletin de L'academie Nationale de Medecine, 1956 - europepmc.org
… mixture of diaminodiphenylsulfone and dipropyl sulfone induces a blood sulfone level sufficiently high for leprosy therapy lasting for one week]. - Abstract - Europe PMC …
Number of citations: 3 europepmc.org
L Legrand, M Heintz, A Tranchant, R Messina - Electrochimica acta, 1995 - Elsevier
We developed new electrolytes for aluminum deposition based on AlCl 3 /dialkylsulfones (XSO 2 ) mixtures usable in the 40–150 C temperatures range along the melting point of the …
Number of citations: 77 www.sciencedirect.com
JA Berson, Z Hamlet, WA Mueller - Journal of the American …, 1962 - ACS Publications
The logarithms of the ratios of stereoisomeric products in the kinetically controlled Diels-Alder additions of cyclopentadi-ene to methyl methacrylate and methyl irares-crotonate in …
Number of citations: 472 pubs.acs.org
S Gao, W Tang, M Zhao, S Qie… - Asia‐Pacific Journal of …, 2021 - Wiley Online Library
… The change of α ECH/B was small after adding dimethyl sulfone and dipropyl sulfone; other cosolvents may even cause a decrease in α ECH/B . Values of α ECH/B after adding …
Number of citations: 3 onlinelibrary.wiley.com
SJ Kang - 2014 - scholar.dgist.ac.kr
… Dialkyl sulfones (R1R2SO2) such as dipropyl sulfone (DPSO2), ethyl-methyl sulfone (EMSO2) and dibutyl sulfone (DBSO2) were performed with conventional magnesium salt (MgCl2) …
Number of citations: 0 scholar.dgist.ac.kr
MT Goldberg - Anticarcinogenesis and Radiation Protection, 1987 - Springer
… Diallyl sulfide and the structural analogues allyl methyl sulfide, dipropyl sulfide, dimethyl sulfide, diallyl disulfide and dipropyl sulfone (Figure 1) were administered by gavage in medium …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.